2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol

CAS No.: 102436-79-3

Cat. No.: VC6204115

Molecular Formula: C16H19ClN2O

Molecular Weight: 290.79

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 102436-79-3 |

|---|---|

| Molecular Formula | C16H19ClN2O |

| Molecular Weight | 290.79 |

| IUPAC Name | 2-[(2-aminophenyl)methyl-methylamino]-1-(4-chlorophenyl)ethanol |

| Standard InChI | InChI=1S/C16H19ClN2O/c1-19(10-13-4-2-3-5-15(13)18)11-16(20)12-6-8-14(17)9-7-12/h2-9,16,20H,10-11,18H2,1H3 |

| Standard InChI Key | FXCPNPDEMLIPBM-UHFFFAOYSA-N |

| SMILES | CN(CC1=CC=CC=C1N)CC(C2=CC=C(C=C2)Cl)O |

Introduction

Chemical Identity and Structural Features

Basic Identification

The compound is defined by the following parameters :

| Property | Value |

|---|---|

| CAS Number | 102436-79-3 |

| Molecular Formula | C₁₆H₁₉ClN₂O |

| Molecular Weight | 290.79 g/mol |

| IUPAC Name | 2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol |

| SMILES Notation | ClC1=CC=C(C=C1)C(O)CN(C)CC2=CC=CC=C2N |

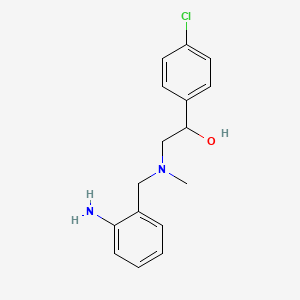

The structure comprises a 4-chlorophenyl group linked to an ethanol backbone, with a methylamino-benzylamine substituent at the second carbon (Figure 1). The presence of both aromatic and polar functional groups suggests potential for hydrogen bonding and π-π interactions .

Synthesis and Reaction Pathways

Primary Synthetic Route

The compound is synthesized via catalytic hydrogenation of 1-(4-chlorophenyl)-2-(methyl(2-nitrobenzyl)amino)ethanol in ethanol using nickel as a catalyst under 760 Torr pressure . Key reaction parameters include:

| Parameter | Condition |

|---|---|

| Catalyst | Nickel |

| Solvent | Ethanol |

| Pressure | 760 Torr (atmospheric) |

| Reaction Time | 12 hours |

| Yield | 80% |

This method, reported by Zara-Kaczian et al. (1986), reduces the nitro group to an amine while preserving the chlorophenyl and ethanol functionalities .

Physicochemical Properties

Experimental data for this specific compound remains limited, but inferences can be drawn from structurally related molecules:

Thermodynamic Properties

-

Boiling Point: Estimated at ~319°C based on analogous chlorophenyl ethanol derivatives .

-

Density: Predicted to be 1.3±0.1 g/cm³, consistent with aromatic amines .

-

Solubility: Likely polar aprotic solvent-soluble (e.g., DMSO, ethanol) due to hydrogen-bonding groups .

Spectroscopic Characteristics

-

IR Spectroscopy: Expected N-H stretches (~3300 cm⁻¹), C-Cl vibrations (~750 cm⁻¹), and O-H broad peaks (~3400 cm⁻¹) .

-

NMR: The 4-chlorophenyl group would produce a singlet at ~7.3 ppm (¹H), while the benzylamine protons resonate near 3.7 ppm .

Applications and Research Significance

Pharmaceutical Intermediates

The compound’s amine and ethanol groups make it a candidate for synthesizing β-adrenergic receptor ligands. Similar structures have been explored for cardiovascular and bronchodilatory therapies .

Chemical Biology Probes

Its ability to coordinate metal ions (via amine and hydroxyl groups) suggests utility in designing catalysts or metalloprotein inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume